Cas no 33684-12-7 (4-methyl(phenyl)amino-4-oxobutanoic Acid)

4-methyl(phenyl)amino-4-oxobutanoic Acid structure
33684-12-7 structure
Product Name:4-methyl(phenyl)amino-4-oxobutanoic Acid
N.o CAS:33684-12-7
MF:C11H13NO3
MW:207.225823163986
CID:852014
PubChem ID:350100
Update Time:2025-04-23

4-methyl(phenyl)amino-4-oxobutanoic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • Butanoic acid, 4-(methylphenylamino)-4-oxo-
    • 4-(Methylanilino)-4-oxobutanoic acid
    • 4-[Methyl(phenyl)amino]-4-oxobutanoic acid
    • 4-oxo-4-(N-methylphenylamino)butanoic acid
    • AC1L6VK5
    • AC1Q5VQ0
    • ARONIS023571
    • BBL023280
    • Bernsteinsaeure-mono-methylanilid
    • CTK6H9854
    • N-methyl-N-phenyl-butanedioic acid amide
    • N-methyl-N-phenyl-succinamic acid
    • N-Methyl-N-phenyl-succinamidsaeure
    • N-methyl-N-phenylsuccinimic acid
    • N-Methyl-succinanilsaeure
    • NSC507169
    • SureCN7364770
    • 4-(N-methylanilino)-4-oxobutanoic acid
    • 3-[methyl(phenyl)carbamoyl]propanoic acid
    • NSC-507169
    • 4-(N-methylanilino)-4-oxo-butanoic acid
    • VS-07377
    • AKOS000128817
    • 33684-12-7
    • STL363036
    • DTXSID50325432
    • SCHEMBL7364770
    • 4-methyl(phenyl)amino-4-oxobutanoic Acid
    • MDL: MFCD08059162
    • Inchi: 1S/C11H13NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15)
    • Chave InChI: ZBTZGOKOGQVOPH-UHFFFAOYSA-N
    • SMILES: O=C(CCC(=O)O)N(C)C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 207.08954328g/mol
  • Massa monoisotópica: 207.08954328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 234
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 57.6Ų

4-methyl(phenyl)amino-4-oxobutanoic Acid Preçomais >>

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